Sublimation Temperature and Volatility: Y[N(SiMe₃)₂]₃ vs. Yttrium β-Diketonate Y(thd)₃
Tris[bis(trimethylsilyl)amino] yttrium sublimes at 105 °C under a vacuum of 10⁻⁴ mmHg, as specified on vendor technical datasheets . In contrast, the widely used yttrium β-diketonate precursor Y(thd)₃ (also designated Y(TMHD)₃) is a solid with substantially lower volatility, requiring prolonged precursor pulse times (up to 7 minutes) and elevated source temperatures to achieve saturation during ALD [1]. The higher volatility of the silylamide translates to shorter ALD cycle times and improved throughput in manufacturing settings.
| Evidence Dimension | Sublimation / delivery temperature for vapor-phase deposition |
|---|---|
| Target Compound Data | Sublimation at 105 °C / 10⁻⁴ mmHg |
| Comparator Or Baseline | Y(thd)₃ / Y(TMHD)₃: solid requiring source temperatures typically 150–200 °C; reactant pulse times of 7 min for saturation in radical-enhanced ALD |
| Quantified Difference | Y[N(SiMe₃)₂]₃ sublimes at approximately 45–95 °C lower temperature under comparable vacuum; enables shorter pulse times |
| Conditions | Vacuum sublimation conditions (10⁻⁴ mmHg) for Y[N(SiMe₃)₂]₃; ALD reactor conditions (473–573 K substrate temperature) with O radicals for Y(TMHD)₃ |
Why This Matters
Higher volatility directly reduces precursor delivery time, increases throughput, and broadens the operable ALD temperature window, which is a critical differentiator for semiconductor manufacturing process selection.
- [1] Radical-enhanced atomic layer deposition of Y₂O₃ via a β-diketonate precursor and O radicals. Thin Solid Films, 2006 (via INFONA). View Source
